molecular formula C8H5N3O2 B1623592 6-Nitrophthalazine CAS No. 120493-12-1

6-Nitrophthalazine

Cat. No.: B1623592
CAS No.: 120493-12-1
M. Wt: 175.14 g/mol
InChI Key: GVLAWBPLKDRQCZ-UHFFFAOYSA-N
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Description

6-Nitrophthalazine is a nitrogen-containing heterocyclic compound with the molecular formula C8H5N3O2 It is a derivative of phthalazine, characterized by the presence of a nitro group at the sixth position of the phthalazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Nitrophthalazine can be synthesized through various methods. One common approach involves the nitration of phthalazine. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents, with the nitration occurring at elevated temperatures. Another method involves the use of 6-nitrophthalhydrazide as a precursor, which can be converted to this compound through cyclization reactions .

Industrial Production Methods: Industrial production of this compound often employs eco-friendly and efficient synthetic routes. For instance, a one-pot synthesis method involves the condensation of 1,2,3-triazolyl-pyrazole-carbaldehydes with active methylene compounds (such as malononitriles or ethyl cyanoacetate) and 6-nitrophthalhydrazide using sodium hydroxide under solvent-free conditions at room temperature .

Chemical Reactions Analysis

Types of Reactions: 6-Nitrophthalazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can participate in reduction reactions, converting the nitro group to other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.

    Substitution: Reagents like halogens and alkylating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed:

    Reduction: The reduction of this compound typically yields 6-aminophthalazine.

    Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 6-nitrophthalazine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its antibacterial and antitumor effects .

Comparison with Similar Compounds

    Phthalazine: The parent compound of 6-nitrophthalazine, lacking the nitro group.

    6-Aminophthalazine: A reduction product of this compound with an amino group instead of a nitro group.

    Phthalazinone: A related compound with a carbonyl group at the second position.

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other phthalazine derivatives and makes it a valuable compound for various applications .

Properties

IUPAC Name

6-nitrophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)8-2-1-6-4-9-10-5-7(6)3-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLAWBPLKDRQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC=C2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423289
Record name 6-nitrophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120493-12-1
Record name 6-nitrophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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